6-甲基-1,3-苯并二氧杂环戊醇

货号 B1321609

CAS 编号:

7622-31-3

分子量: 152.15 g/mol

InChI 键: JRFWKGNYNPPPLF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

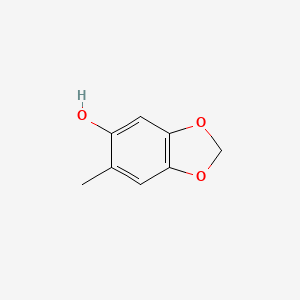

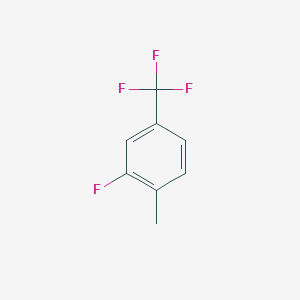

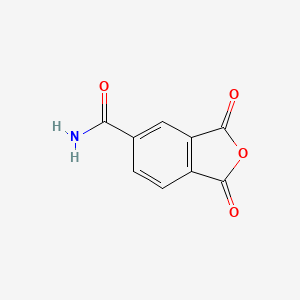

6-Methyl-1,3-benzodioxol-5-ol is a derivative of 1,3-Benzodioxol-5-ol, also known as Sesamol . It is an organic compound with the molecular formula C8H8O3 . It is a derivative of phenol and is sparingly soluble in water, but miscible with most oils .

Molecular Structure Analysis

The molecular structure of 6-Methyl-1,3-benzodioxol-5-ol consists of a benzodioxol group with a methyl group attached to the 6th carbon and a hydroxyl group attached to the 5th carbon . The molecular weight is 152.15 g/mol .科学研究应用

Anticancer Evaluation

- Summary of Application: A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .

- Methods of Application: The compounds were synthesized via a Pd-catalyzed C-N cross-coupling . The anticancer activity was evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

- Results: The study identified 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

COX Inhibitors and Cytotoxic Agents

- Summary of Application: A series of novel benzodioxole derivatives were synthesized and evaluated as COX inhibitors and cytotoxic agents .

- Methods of Application: The compounds were synthesized and identified using FTIR, HRMS, 1H-NMR, and 13C-NMR techniques . The potency and selectivity towards COX1 and COX2 were determined using an in vitro COX inhibition assay kit . The cytotoxicity was evaluated for these compounds utilizing MTS assay against cervical carcinoma cells line (HeLa) .

- Results: The most potent compound against the COX1 enzyme was 4f with IC50=0.725 µM . The compound 3b showed potent activity against both COX1 and COX2 with IC50=1.12 and 1.3 µM, respectively . All compounds showed cytotoxic activity against the HeLa Cervical cancer cell line at a higher concentration ranges (0.219–1.94 mM), and the most cytotoxic compound was 3e with a CC50 value of 219 µM .

Continuous Acylation

- Summary of Application: The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst .

- Methods of Application: The reaction was run continuously for 6 hours at 100 °C . The unreacted starting material, 1,3-benzodioxole, can be easily separated by distillation and recycled .

- Results: In a short time period (30 min), the conversion rate was 73%, with a selectivity of 62% of the desired acylated product .

Antioxidant, Pharmaceutical Intermediates, and Cosmetic Additives

- Summary of Application: Sesamol is used as an antioxidant, pharmaceutical intermediates, and cosmetic additives .

- Methods of Application: It is used in various formulations in the pharmaceutical and cosmetic industry .

- Results: The use of Sesamol has been found to be beneficial due to its antioxidant properties .

(6-Methyl-1,3-benzodioxol-5-yl)acetic Acid

- Summary of Application: This compound, also known as (6-Methyl-1,3-benzodioxol-5-yl)acetic acid, is a unique chemical that can be used in various chemical reactions .

- Methods of Application: The specific methods of application can vary depending on the reaction. It’s often used as a reagent or intermediate in organic synthesis .

- Results: The outcomes can vary widely depending on the specific reaction or synthesis process .

6-Allyl-1,3-benzodioxol-5-ol

- Summary of Application: This compound is a derivative of 1,3-benzodioxol-5-ol, where an allyl group is attached at the 6th position .

- Methods of Application: It can be used as a building block in organic synthesis .

- Results: The outcomes can vary widely depending on the specific reaction or synthesis process .

属性

IUPAC Name |

6-methyl-1,3-benzodioxol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-3,9H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFWKGNYNPPPLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1,3-benzodioxol-5-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

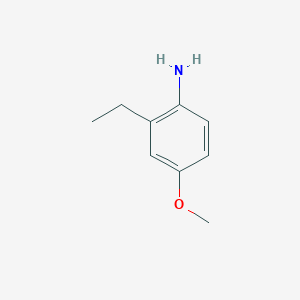

2-Ethyl-4-methoxybenzenamine

114747-31-8

(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine

558453-64-8

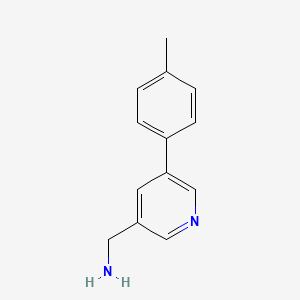

(5-(p-Tolyl)pyridin-3-yl)methanamine

1346691-49-3

![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)

![7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B1321562.png)

![6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1321563.png)